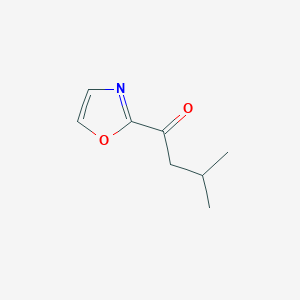

2-(3-Methylbutyryl)oxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-7(10)8-9-3-4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFDVWRJXRUCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642056 | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-16-5 | |

| Record name | 3-Methyl-1-(2-oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

From 2 Substituted Oxazolines:a Robust Method for Preparing 2 Alkyl or 2 Aryl Oxazoles is Through the Oxidation of the Corresponding 2 Oxazoline.sciencemadness.org

Step 1 (Cyclocondensation): 2-Aminoethanol is condensed with 3-methylbutyric acid or its corresponding nitrile to form 2-(3-methylbutyl)-2-oxazoline. This reaction is well-established for creating the oxazoline (B21484) core. sciencemadness.orgorganic-chemistry.org

Step 2 (Aromatization): The resulting oxazoline is oxidized to the aromatic oxazole (B20620). Various oxidizing agents can be employed for this transformation, including nickel peroxide or haloimide reagents in the presence of a base. sciencemadness.org

From Isocyanides and Carboxylic Acids:a Highly Efficient and Direct Method Involves the Reaction of a Carboxylic Acid with an Isocyanide Derivative.acs.org

Quantum Chemical Characterization of Oxazole Derivatives

Computational methods like Ab Initio and Density Functional Theory (DFT) are powerful tools for dissecting the molecular properties of heterocyclic compounds. These methods allow for the calculation of geometric parameters, electronic distributions, and energetic properties, providing a detailed picture of the molecule at the atomic level.

Elucidation of Geometric and Electronic Structures (Ab Initio and Density Functional Theory Methods)

Theoretical calculations, particularly using DFT with basis sets like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the corresponding electronic properties. irjweb.comnih.gov For the parent oxazole, these calculations confirm a planar structure, a hallmark of aromatic systems. The introduction of a 2-(3-Methylbutyryl) group, an acyl substituent, is expected to maintain the planarity of the oxazole ring itself.

Studies on related substituted oxazoles show that bond lengths and angles within the ring are influenced by the electronic nature of the substituent. irjweb.com For instance, in a DFT study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were found to be 114.1° and 107.4°, respectively. irjweb.com The geometry of 2-(3-Methylbutyryl)oxazole would feature the isovaleryl group bonded to the C2 carbon of the oxazole ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller gap generally implies higher reactivity. nih.gov

For the parent oxazole, the HOMO-LUMO gap is calculated to be approximately 6.957 eV, indicating a relatively stable molecule. nih.gov The introduction of substituents alters these energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. An acyl group, such as the 3-methylbutyryl group, is generally electron-withdrawing. Therefore, it is predicted that this compound would have a smaller HOMO-LUMO gap compared to the parent oxazole, suggesting increased reactivity.

Computational studies on various oxazole derivatives provide representative values. For example, one DFT study on an oxazole derivative calculated an EHOMO of -5.6518 eV, an ELUMO of -0.8083 eV, and an energy gap of 4.8435 eV. irjweb.com

Interactive Table: Frontier Orbital Energies of Representative Oxazole Derivatives Note: This table presents data for various oxazole derivatives to illustrate the range of calculated values. Specific values for this compound are not available and would require dedicated computational analysis.

Distribution of Electron Density and Net Atomic Charges

The distribution of electron density reveals the electron-rich and electron-deficient regions of a molecule, which are key to predicting sites of electrophilic and nucleophilic attack. In the oxazole ring, the high electronegativity of the oxygen and nitrogen atoms leads to a significant polarization of the electron cloud.

Mulliken and Hirshfeld population analyses are computational methods used to assign partial atomic charges. nih.gov For the parent oxazole, the oxygen and nitrogen atoms carry negative charges, while the carbon atoms are generally electron-deficient. nih.gov Specifically, the C2 carbon, situated between the two heteroatoms, is the most electron-deficient and thus the most susceptible to nucleophilic attack. The addition of an electron-withdrawing acyl group at the C2 position would further increase the positive charge on this carbon. Hirshfeld analysis on the parent oxazole shows a positive charge of +0.104 on the C2 carbon, which increases upon substitution. nih.gov

Dipole Moments and Electron Affinities

Electron affinity (A) is the energy released when an electron is added to a neutral molecule to form a negative ion. It is a measure of a molecule's ability to accept an electron. A DFT study on an oxazole derivative reported a calculated electron affinity of 0.8083 eV. irjweb.com

Thermochemical Properties: Heats of Formation

The heat of formation (ΔHf) is a fundamental thermochemical property representing the enthalpy change when a compound is formed from its constituent elements in their standard states. Computational methods, such as the Born-Haber energy cycle combined with DFT calculations (e.g., at the B3LYP/6-31G(d,p) level), can be used to predict the solid-phase enthalpy of formation for complex molecules like azole-based salts. uc.edu While specific data for this compound is unavailable, these methods are established for accurately computing ΔHf for related heterocyclic compounds. uc.edu

Reactivity Descriptors and Mechanistic Insights

The electronic properties detailed above translate into a predictable pattern of reactivity for the oxazole ring. The presence of the 3-methylbutyryl group at the C2 position significantly modulates this inherent reactivity.

Basicity : Oxazoles are weak bases, with the protonation typically occurring at the nitrogen atom. The conjugate acid of oxazole has a pKa of about 0.8, making it much less basic than imidazole. wikipedia.org The electron-withdrawing nature of the 2-acyl group is expected to further reduce the basicity of the nitrogen atom in this compound.

Electrophilic Substitution : The oxazole ring is generally resistant to electrophilic substitution due to its relatively low electron density compared to other aromatic systems like pyrrole (B145914) or furan. When such reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon. wikipedia.org The presence of the electron-withdrawing 2-acyl group deactivates the ring, making electrophilic substitution even more difficult.

Nucleophilic Substitution : The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. wikipedia.org This is especially true when a good leaving group is present at C2. The 3-methylbutyryl group itself is not a typical leaving group, but its presence enhances the electrophilicity of the C2 carbon.

Deprotonation : The most acidic proton on the oxazole ring is at the C2 position. Strong bases can deprotonate this site to form a 2-lithio-oxazole, which exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This reactivity provides a synthetic handle for introducing other functional groups at the C2 position.

Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for synthesizing substituted pyridines. wikipedia.org

Global and Local Chemical Reactivity Indices

Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of a molecule through various descriptors. These indices offer a global perspective on the molecule's stability and reactivity. For this compound, these descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard and less reactive, while those with a small gap are soft and more reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index suggests a good electrophile.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are hypothetical and based on trends observed for similar 2-acyl-heterocycles and substituted oxazoles for illustrative purposes.)

| Compound Name | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Oxazole | -9.5 | -0.8 | -5.15 | 4.35 | 3.05 |

| 2-Acyloxazole (generic) | -10.2 | -1.5 | -5.85 | 4.35 | 3.93 |

| This compound | -10.1 | -1.4 | -5.75 | 4.35 | 3.80 |

This interactive table is based on theoretical calculations for representative compounds and illustrates expected trends.

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions (f(r)) are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule. faccts.de They quantify the change in electron density at a specific point when an electron is added or removed. faccts.de This allows for the prediction of where nucleophilic and electrophilic attacks are most likely to occur. faccts.de

f+(r): Predicts the site for nucleophilic attack (where an electron is added). A higher value indicates a more favorable site for a nucleophile.

f-(r): Predicts the site for electrophilic attack (where an electron is removed). A higher value indicates a more favorable site for an electrophile.

f0(r): Predicts the site for radical attack.

For the parent oxazole ring, studies show that electrophilic substitution preferentially occurs at the C5 and C4 positions, while nucleophilic agents attack the C2 position. The this compound has the C2 position occupied. The acyl group is electron-withdrawing, which generally deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack. The most likely site for nucleophilic attack would be the carbonyl carbon of the substituent and the C2 carbon of the oxazole ring. Electrophilic attack, although disfavored, would likely be directed to the C5 position.

Table 2: Condensed Fukui Functions for Predicting Reactivity in 2-Acyloxazole Systems (Note: These values are illustrative, based on general principles of oxazole reactivity.)

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| O1 | Low | Moderate |

| C2 | High | Low |

| N3 | Low | Low |

| C4 | Moderate | Moderate |

| C5 | Low | High |

| Carbonyl Carbon (Substituent) | High | Low |

| Carbonyl Oxygen (Substituent) | Moderate | Moderate |

This interactive table illustrates the predicted reactivity sites based on Fukui function analysis.

Computational Studies on Substituent Effects on Oxazole Reactivity Profiles

The reactivity of the oxazole ring is significantly influenced by the electronic properties of its substituents. nih.gov The 3-methylbutyryl group at the C2 position acts primarily as an electron-withdrawing group (EWG) due to the electronegativity of the carbonyl oxygen.

This electron withdrawal occurs through two main effects:

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the oxazole ring through the sigma bond connecting the substituent to C2.

Resonance Effect (-R): The carbonyl group can withdraw electron density from the pi-system of the oxazole ring via resonance, further deactivating the ring towards electrophiles.

Intramolecular Dynamics and Conformational Analysis

Theoretical Studies of H-Atom Transfer Processes in Oxazole Systems

Intramolecular hydrogen atom transfer (HAT) is a fundamental chemical process. In the context of this compound, a theoretical HAT process of interest is the Norrish Type II reaction. This photochemical reaction can occur in ketones containing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. youtube.com

This compound possesses a γ-hydrogen on the tertiary carbon of the isobutyl moiety. Upon photochemical excitation (n → π* transition) of the carbonyl group, an intramolecular HAT can theoretically occur from the γ-carbon to the carbonyl oxygen. This process would proceed through a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. youtube.com

Theoretical studies on similar ketone systems show that the stability of the resulting biradical and the energy barrier of the transition state are key factors determining the feasibility of the reaction. youtube.com The stability of the carbon-centered radical follows the order: tertiary > secondary > primary. Since the γ-hydrogen in this compound is on a tertiary carbon, the formation of a relatively stable tertiary radical would be expected, potentially favoring this HAT process under photochemical conditions. However, without specific computational studies on this molecule, this remains a theoretical possibility.

Rotational Barriers and Conformational Isomerism in Substituted Oxazoles

The single bond connecting the C2 carbon of the oxazole ring and the carbonyl carbon of the 3-methylbutyryl substituent allows for rotation, leading to different conformational isomers. The planarity of the oxazole ring and the sp²-hybridized carbonyl group suggests that two primary planar conformers are likely: one where the carbonyl oxygen is oriented towards the ring nitrogen (s-cis or syn) and one where it is oriented away (s-trans or anti).

The energy difference between these conformers and the rotational barrier to interconvert them can be studied using computational methods. The rotational barrier is influenced by:

Steric Hindrance: The interaction between the bulky isobutyl group and the atoms of the oxazole ring (particularly at the N3 and C4 positions) will be a major factor.

Electronic Effects: Electrostatic interactions between the lone pair of the nitrogen atom (N3) and the partial positive charge on the carbonyl carbon, as well as the dipole moments of the ring and the substituent, will influence the relative stability of the conformers.

Studies on related N-acyl heterocycles have shown that rotational barriers can be significant enough to allow for the existence of distinct conformers at room temperature. researchgate.net For this compound, it is expected that the s-trans conformer would be sterically favored to minimize repulsion between the isobutyl group and the oxazole ring. The rotational barrier would represent the transition state where the substituent is likely perpendicular to the plane of the oxazole ring.

Physicochemical Properties of 2 3 Methylbutyryl Oxazole

Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are based on computational predictions.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Boiling Point | ~190-210 °C (at 760 mmHg) |

| LogP (octanol-water partition coefficient) | ~1.5-2.0 |

| Water Solubility | Moderately soluble |

| Appearance | Likely a colorless to pale yellow liquid |

Note: These values are estimations generated from chemical property prediction software and should be considered as approximations.

Advanced Analytical Methodologies for Characterizing Oxazole Compounds

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 2-(3-Methylbutyryl)oxazole from other components in a sample prior to its detection and quantification. The choice between gas and liquid chromatography is largely dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Oxazole (B20620) Analytes

Given its likely volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

The successful separation of this compound by GC-MS is critically dependent on the optimization of several key parameters. The selection of the capillary column is a crucial first step. A non-polar or medium-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often employed for the analysis of volatile and semi-volatile organic compounds. nih.gov The dimensions of the column, typically 30 meters in length, 0.25 mm in internal diameter, and with a film thickness of 0.25 µm, provide a good balance between resolution and analysis time. nih.gov

The temperature program of the GC oven is another critical parameter that is optimized to ensure the effective separation of the target analyte from other compounds in the sample. A typical program involves an initial isothermal period at a low temperature, followed by a gradual increase in temperature at a controlled rate, and a final hold at a higher temperature to elute any less volatile compounds. For instance, a program could start at 50°C, hold for 2 minutes, then ramp to 155°C at a rate of 2-20°C per minute, and finally increase to 220°C and hold for 5 minutes. nih.gov

The carrier gas, typically high-purity helium, and its flow rate must also be carefully controlled. A constant flow rate, often around 1.0 mL/min, ensures reproducible retention times and peak shapes. nih.gov The injector temperature is also optimized to ensure efficient volatilization of the sample without causing thermal degradation of the analyte.

Table 1: Illustrative GC Parameters for Volatile Compound Analysis

| Parameter | Example Value | Purpose |

| Column Type | HP-5MS (30m x 0.25mm x 0.25µm) | Separation based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible analysis. nih.gov |

| Inlet Temperature | 250°C | Ensures complete volatilization of the sample. nih.gov |

| Oven Program | Initial 50°C (2 min), ramp to 220°C | Separates compounds based on their boiling points. nih.gov |

Following separation by GC, the analyte enters the mass spectrometer for detection. In the case of this compound, electron ionization (EI) is a common ionization technique, typically performed at 70 eV. nih.gov This energetic ionization process leads to the formation of a molecular ion and a series of characteristic fragment ions, which constitute the mass spectrum of the compound.

For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, rather than scanning the entire mass range. This significantly improves the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Oxazole Derivatives

While GC-MS is ideal for volatile oxazoles, non-volatile derivatives or related compounds may be more amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is particularly useful for larger, more polar, or thermally labile molecules that are not suitable for GC analysis. In the context of oxazoles, LC-MS has been used for the characterization of metabolites, such as in the study of oxazole-ring opened metabolites of certain drugs. nih.gov The choice of mobile phase, stationary phase, and ionization source (e.g., electrospray ionization - ESI) would be highly dependent on the specific chemical properties of the non-volatile oxazole derivative being analyzed.

High-Resolution Spectroscopic Characterization

Beyond chromatographic techniques, high-resolution spectroscopy plays a vital role in the unambiguous structural elucidation of oxazole compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For an analogous compound, 5-Isopropyl-2-styryl oxazole, 1H NMR spectroscopy reveals characteristic signals for the protons on the oxazole ring, the isopropyl group, and the styryl moiety, with specific chemical shifts and coupling constants that confirm the connectivity of the atoms. rsc.org Similarly, 13C NMR provides information on the carbon skeleton of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) is another indispensable technique that provides a very accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical piece of information for confirming its identity. For example, the HRMS data for 5-Isopropyl-2-styryl oxazole shows a measured mass that is extremely close to the calculated mass for its chemical formula, C14H15NO. rsc.org

Table 2: Spectroscopic Data for an Analogous Oxazole Compound (5-Isopropyl-2-styryl oxazole)

| Technique | Key Findings for Analogous Compound |

| 1H NMR | Shows distinct signals for protons on the oxazole ring, isopropyl, and styryl groups, confirming the structure. rsc.org |

| 13C NMR | Provides the number and types of carbon atoms in the molecule. rsc.org |

| HRMS | Measured mass (e.g., 213.1150) closely matches the calculated mass (e.g., 213.1154 for C14H15NO), confirming the elemental composition. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of organic molecules in solution. A comprehensive analysis using a suite of NMR experiments, including ¹H (proton), ¹³C (carbon-13), ¹⁵N (nitrogen-15), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, would be required for the complete structural assignment of this compound.

While specific experimental data for this compound is not publicly available in peer-reviewed literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The protons on the oxazole ring (at the C4 and C5 positions) would appear in the characteristic downfield region for aromatic heterocycles. The isovaleryl group would display a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all eight carbon atoms in the structure. The carbonyl carbon of the butyryl group and the C2 carbon of the oxazole ring would be the most downfield-shifted signals. The remaining oxazole carbons (C4 and C5) and the carbons of the isovaleryl side chain would resonate at higher field strengths.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would be crucial for confirming the electronic environment of the single nitrogen atom within the oxazole ring. This technique is particularly sensitive to the hybridization and bonding of the nitrogen atom. st-andrews.ac.ukmdpi.comrsc.org

HSQC Spectroscopy: A 2D HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This is an essential step for unambiguous assignment of the ¹H and ¹³C signals, confirming the connectivity within the isovaleryl side chain and the oxazole ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| Oxazole C2 | - | ~160-165 | Attached to electronegative N and O |

| Oxazole C4 | ~7.0-7.5 | ~120-125 | Coupled to C5-H |

| Oxazole C5 | ~7.8-8.2 | ~138-142 | Coupled to C4-H |

| Oxazole N3 | - | - | Analyzed by ¹⁵N NMR |

| Carbonyl C=O | - | ~185-190 | Ketone carbonyl |

| CH₂ (alpha to C=O) | ~2.9-3.1 (d) | ~40-45 | Coupled to adjacent CH |

| CH (beta to C=O) | ~2.2-2.4 (m) | ~25-30 | Coupled to CH₂ and two CH₃ |

| 2 x CH₃ | ~1.0-1.2 (d) | ~22-24 | Equivalent methyl groups |

Note: These are predicted values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

X-ray Diffraction for Single-Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound, a successful single-crystal X-ray diffraction experiment would require the growth of a high-quality, single crystal of the compound. The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, encouraging the formation of a well-ordered crystal lattice.

Once a suitable crystal is obtained and analyzed, the resulting data would reveal:

Confirmation of Connectivity: Unambiguous proof of the covalent bond network, confirming the attachment of the 3-methylbutyryl group to the C2 position of the oxazole ring.

Molecular Geometry: Precise measurements of all bond lengths and angles. For instance, it would detail the planarity of the oxazole ring and the specific bond angles within the isovaleryl side chain. researchgate.net

Conformation: The preferred orientation (conformation) of the flexible 3-methylbutyryl side chain relative to the planar oxazole ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonds, van der Waals forces, or π-stacking interactions between the oxazole rings.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 8.2 | Unit cell dimension |

| c (Å) | 12.1 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

| Volume (ų) | 1035 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: The data presented in this table is hypothetical, as no published crystal structure for this compound currently exists. It serves to illustrate the type of information obtained from an X-ray diffraction study.

While specific experimental studies on this compound are not found in the surveyed literature, the application of these advanced analytical methodologies is standard practice for the structural characterization of such novel compounds. The predicted and hypothetical data provide a framework for the expected results from future experimental work.

Natural Occurrence and Biosynthetic Pathways Involving Oxazole Moieties

Identification of Naturally Occurring Oxazole-Containing Compounds in Biological Systems (e.g., Microorganisms, Plants)

Oxazole-containing natural products are predominantly found in marine organisms, including invertebrates, cyanobacteria, and various microorganisms. mdpi.comnih.govnih.gov These compounds are often peptides or alkaloids with complex chemical structures. nih.gov Animals such as sponges and ascidians are a rich source, often due to symbiotic microorganisms. nih.gov For instance, the marine sponge Haliclona sp. yields cyclic peptides known as Haliclonamides, which feature oxazole (B20620) moieties. mdpi.com

Microorganisms, particularly bacteria and cyanobacteria, are prolific producers of oxazole-containing metabolites. mdpi.comquora.com The cyanobacterium Nostoc muscorum produces (-)-Muscoride A, an alkaloid with a bis-oxazole structure. mdpi.com Bacteria are also a key source; for example, Hinduchelins are unusual oxazole derivatives isolated from Streptoalloteichus hindustanus, and Baringolin is a thiopeptide produced by the marine bacterium Kucuria sp. mdpi.comrsc.org Marine algae, such as the red seaweed Delesseriaceae, produce linear dipeptides called almazoles, which contain a distinct 2,5-disubstituted oxazole moiety. nih.gov While a wide variety of these compounds have been identified, the specific natural occurrence of 2-(3-Methylbutyryl)oxazole has not been prominently documented in scientific literature.

Table 1: Examples of Naturally Occurring Oxazole-Containing Compounds

| Compound Name | Source Organism | Class of Compound | Structural Feature |

| (-)-Muscoride A | Nostoc muscorum (Cyanobacterium) | Alkaloid | Bis-5-methyloxazole moiety mdpi.com |

| Microcin B17 | Escherichia coli | Ribosomally Synthesized Peptide (RiPP) | Multiple oxazole and thiazole (B1198619) rings mdpi.comnih.gov |

| Haliclonamides | Haliclona sp. (Marine Sponge) | Cyclic Peptide | Contains oxazole and methyloxazoline rings mdpi.com |

| Baringolin | Kucuria sp. (Marine Bacterium) | Thiopeptide | Contains a central 2,3,6-trisubstituted pyridine (B92270) and azoles mdpi.com |

| Almazoles A-D | Delesseriaceae (Red Seaweed) | Linear Dipeptide | 2,5-disubstituted oxazole moiety nih.gov |

| Hinduchelins A-D | Streptoalloteichus hindustanus | Oxazole Derivative | Contains an oxazole and a catechol unit rsc.org |

| Mechercharmycins | Marine Microorganism | Peptide-Polyketide Hybrid | Macrocycle with five continuous azoles mdpi.com |

Biosynthetic Pathways for Oxazole Ring Formation in Natural Products

The biosynthesis of the oxazole ring in natural products is a fascinating example of enzymatic precision. The ring is typically derived from the amino acids L-serine or L-threonine. nih.govwikipedia.org The general mechanism involves a two-step enzymatic cascade: a cyclodehydration reaction followed by an oxidation step. mdpi.comresearchgate.net First, the backbone amide nitrogen attacks the side-chain hydroxyl group of a serine or threonine residue within a peptide chain, which, after dehydration, forms an oxazoline (B21484) ring. This intermediate is then oxidized to the aromatic oxazole ring. nih.govnih.gov This fundamental process is employed in both ribosomal and non-ribosomal biosynthetic machineries. mdpi.com

Nature has evolved two primary strategies to construct oxazole-containing peptides: non-ribosomal peptide synthesis (NRPS) and the modification of ribosomally synthesized peptides (RiPPs). mdpi.comnih.gov

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): In this pathway, a precursor peptide is first synthesized by the ribosome. wikipedia.org Subsequently, a series of post-translational modifications are carried out by dedicated enzymes. A prominent family of RiPPs containing oxazoles are the Thiazole/Oxazole-Modified Microcins (TOMMs). nih.gov In TOMM biosynthesis, specific serine and threonine residues in the precursor peptide are recognized by a modifying enzyme complex that installs the oxazoline rings, which are later oxidized. nih.govwikipedia.org Microcin B17, a DNA gyrase inhibitor from E. coli, is a classic example of a TOMM, where multiple serine and cysteine residues of a precursor peptide are converted to oxazoles and thiazoles. mdpi.comnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzyme complexes that act as assembly lines to build peptides without the use of mRNA templates. nih.govacs.org Each module is responsible for incorporating and modifying a specific amino acid. Heterocycle formation in NRPS pathways occurs "co-translationally" as the peptide chain is being elongated. nih.gov An adenylation (A) domain selects and activates an amino acid, which is then tethered to a thiolation (T) or peptidyl carrier protein (PCP) domain. A condensation (C) domain forms the peptide bond, and a specialized cyclization (Cy) domain catalyzes the cyclodehydration of a serine or threonine residue to form the oxazoline ring. This is then typically oxidized by a separate or integrated oxidase domain. nih.gov The enzymes that catalyze cyclodehydration in NRPS and TOMM pathways share no sequence similarity, representing a case of convergent evolution. nih.gov

The enzymatic machinery for oxazole biosynthesis is remarkably consistent across different pathways, relying on two key enzyme families: cyclodehydratases and dehydrogenases. nih.govnih.gov

In the biosynthesis of TOMMs, the heterocycle formation is catalyzed by a multi-protein complex. nih.govnih.govacs.org An ATP-dependent cyclodehydratase (often a complex of C and D proteins) is responsible for converting the serine or threonine residues of the precursor peptide into their corresponding oxazoline forms. nih.gov This reaction is ATP-dependent and results in the formation of the five-membered azoline ring. nih.govnih.gov

Following cyclization, an FMN-dependent dehydrogenase (often the B-protein in the gene cluster) catalyzes the two-electron oxidation of the oxazoline ring to the aromatic oxazole. mdpi.comnih.govnih.gov This oxidation step is crucial for the final structure and stability of the natural product. Studies have shown that while these enzymes often form a complex, the dehydrogenase can sometimes function independently of the cyclodehydratase, showcasing a degree of promiscuity in its action. nih.gov

Table 2: Key Enzymes in Oxazole Biosynthesis

| Enzyme Class | Function | Cofactor/Dependency | Pathway Example |

| Cyclodehydratase | Catalyzes cyclodehydration of Ser/Thr residues to form oxazoline rings. | ATP-dependent | Thiazole/Oxazole-Modified Microcins (TOMMs) nih.govnih.gov |

| Dehydrogenase | Oxidizes oxazoline rings to aromatic oxazole rings. | Flavin Mononucleotide (FMN) | Thiazole/Oxazole-Modified Microcins (TOMMs) nih.govnih.gov |

| NRPS Cyclization (Cy) Domain | Catalyzes cyclodehydration of Ser/Thr residues within the NRPS assembly line. | Integrated into NRPS module | Non-Ribosomal Peptide Synthesis (NRPS) nih.gov |

Role of Branched-Chain Acyl-CoA Precursors (e.g., Methylbutyryl-CoA) in Natural Product Assembly

The assembly of complex natural products often involves the incorporation of various acyl-CoA precursors, which serve as extender units in polyketide synthesis or as acylating agents in peptide modifications. The "3-methylbutyryl" moiety of this compound points to the involvement of a branched-chain acyl-CoA precursor, most likely derived from the catabolism of branched-chain amino acids such as leucine.

Leucine degradation proceeds through intermediates that can be converted into branched-chain acyl-CoAs. For instance, the metabolism of β-hydroxy β-methylbutyric acid (HMB), a metabolite of leucine, involves the formation of β-hydroxy β-methylbutyryl-CoA (HMB-CoA) and subsequently β-methylcrotonyl-CoA. wikipedia.org In microbial metabolism, butyrate (B1204436) from fermentation can be activated to butyryl-CoA. researchgate.net Similarly, isobutyryl-CoA and other branched-chain variants are common intermediates.

In the context of a natural product like this compound, a precursor such as 3-methylbutyryl-CoA would likely be utilized by an NRPS or a hybrid PKS/NRPS system. An NRPS initiation module could specifically select and activate 3-methylbutyric acid, converting it to 3-methylbutyryl-CoA and loading it onto the synthetase. Alternatively, in a hybrid pathway, this acyl-CoA could serve as the starter unit for a polyketide synthase (PKS) portion of the assembly line. This activated acyl group would then be transferred onto the amino group of an amino acid that is destined to become the oxazole ring (or onto the already-formed oxazole heterocycle), likely catalyzed by a condensation domain or a specialized acyltransferase domain within the biosynthetic machinery. The antibiotic andrimid, for example, is a hybrid peptide-polyketide whose biosynthesis involves the incorporation of various amino acid and acyl-CoA building blocks. nih.gov

Emerging Research Applications of Oxazole Derivatives in Chemical Sciences

Applications in Advanced Materials Science

The unique electronic and structural characteristics of the oxazole (B20620) ring make it an attractive building block for the development of advanced materials. The incorporation of oxazole moieties can impart desirable properties such as thermal stability, rigidity, and specific optical and electronic functionalities.

Development of Oxazole-Based Polymers and Functional Materials

Polymers incorporating oxazole rings are of interest for their potential high thermal stability and chemical resistance. These characteristics make them suitable for applications in advanced coatings and adhesives where durability is paramount. The alkyl side chain in 2-(3-Methylbutyryl)oxazole could potentially influence the polymer's solubility and processing characteristics.

Table 1: Potential Properties of Polymers Derived from 2-Alkanoyloxazoles

| Property | Potential Influence of Oxazole Ring | Potential Influence of 2-Alkanoyl Group |

| Thermal Stability | High, due to the aromatic and stable heterocyclic ring. | May slightly decrease thermal stability compared to unsubstituted oxazole polymers, but enhances processability. |

| Mechanical Strength | High, contributes to rigidity and strength of the polymer backbone. | Can act as an internal plasticizer, affecting flexibility and impact resistance. |

| Solubility | Generally low in common solvents. | The alkyl chain can increase solubility in organic solvents, improving processability. |

| Adhesion | The polar oxazole ring can promote adhesion to various substrates. | The non-polar alkyl chain can modify surface energy and adhesion properties. |

Utilization in Fluorescent Dyes and Luminescent Materials

The conjugated π-system of the oxazole ring is a key feature that allows for its use in the design of fluorescent and luminescent materials. Oxazole-based dyes are known for their applications in biological imaging and as components in organic light-emitting diodes (OLEDs).

For instance, Oxazole Yellow (YO) and its dimer YOYO are well-known fluorescent dyes that intercalate with DNA, exhibiting a significant increase in fluorescence upon binding. While these are more complex structures than this compound, they highlight the inherent fluorescent potential of the oxazole core. The nature of the substituent at the 2-position of the oxazole ring can significantly tune the photophysical properties, including absorption and emission wavelengths, as well as quantum yield. The 3-methylbutyryl group in the target molecule would likely lead to a blue-shifted emission compared to more extended conjugated systems.

Catalytic Roles and Ligand Design in Organic Synthesis

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows oxazole derivatives to serve as ligands in coordination chemistry and catalysis. The design of oxazole-based ligands has led to the development of catalysts for various organic transformations.

While there is no specific literature on the catalytic applications of this compound, the broader class of 2-substituted oxazoles has been used in catalysis. The steric and electronic properties of the substituent at the 2-position can influence the coordination geometry and the catalytic activity of the resulting metal complex. The relatively bulky 3-methylbutyryl group could be expected to create a specific steric environment around a metal center, potentially influencing the selectivity of a catalytic reaction.

Development of Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The oxazole scaffold is present in a number of commercially successful agrochemicals. The biological activity of these compounds is often attributed to the specific substitution pattern on the oxazole ring, which allows for targeted interaction with biological pathways in pests, weeds, or fungi.

Investigations into Corrosion Inhibition Properties of Oxazole Derivatives

Recent studies have highlighted the potential of oxazole derivatives as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition is generally attributed to the adsorption of the oxazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the oxazole ring, which can interact with the vacant d-orbitals of the metal. The structure of the substituent on the oxazole ring plays a crucial role in the effectiveness of the inhibitor.

Table 2: Factors Influencing the Corrosion Inhibition Efficiency of Oxazole Derivatives

| Factor | Influence on Corrosion Inhibition |

| Heteroatoms (N, O) | Act as active centers for adsorption onto the metal surface. |

| π-Electrons | Contribute to the adsorption process through interaction with metal d-orbitals. |

| Substituent Groups | Can enhance adsorption through electronic effects (electron-donating groups) or increase surface coverage (bulky groups). |

| Solubility | Adequate solubility in the corrosive medium is necessary for the inhibitor to reach the metal surface. |

The 3-methylbutyryl group in this compound, being an electron-donating alkyl group, could potentially enhance the electron density on the oxazole ring, thereby strengthening its interaction with the metal surface and improving its corrosion inhibition efficiency.

常见问题

Q. What mechanistic insights explain the lower cytotoxicity of this compound compared to traditional neuroprotective agents?

- Methodological Answer : Comparative transcriptomics (RNA-seq) and proteomics (SILAC) reveal selective inhibition of apoptotic pathways (e.g., caspase-3 downregulation) without affecting essential metabolic enzymes. Molecular dynamics simulations (GROMACS) show weaker binding to off-target receptors (e.g., hERG channels), reducing cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。